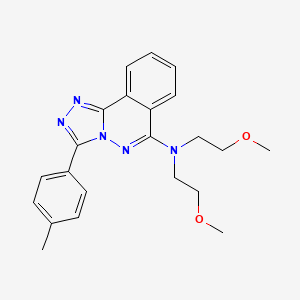

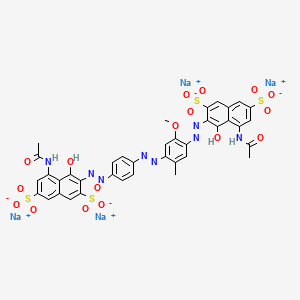

Tetrasodium 5-(acetamido)-3-((4-((4-((8-(acetamido)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

EINECS 283-198-3, also known as aluminosilicate, is a compound that belongs to the class of materials known as zeolites. Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts. Aluminosilicates are composed of aluminum, silicon, and oxygen, and they often contain other elements such as sodium, potassium, or calcium.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aluminosilicates can be synthesized through various methods, including hydrothermal synthesis, sol-gel processes, and solid-state reactions. The hydrothermal synthesis involves reacting a mixture of silica and alumina sources in an alkaline medium at elevated temperatures and pressures. The sol-gel process involves the transition of a system from a liquid “sol” into a solid “gel” phase. Solid-state reactions involve the direct reaction of solid reactants at high temperatures.

Industrial Production Methods: In industrial settings, aluminosilicates are typically produced using hydrothermal synthesis. This method involves mixing sources of silica (such as sodium silicate) and alumina (such as sodium aluminate) in an alkaline solution, followed by heating the mixture in an autoclave at temperatures ranging from 100°C to 200°C. The resulting product is then filtered, washed, and dried to obtain the desired aluminosilicate material.

Análisis De Reacciones Químicas

Types of Reactions: Aluminosilicates undergo various chemical reactions, including ion exchange, adsorption, and catalysis. They can participate in oxidation, reduction, and substitution reactions due to their unique structure and chemical properties.

Common Reagents and Conditions: Common reagents used in reactions with aluminosilicates include acids, bases, and salts. The conditions for these reactions vary depending on the desired outcome. For example, ion exchange reactions typically occur in aqueous solutions at room temperature, while catalytic reactions may require elevated temperatures and pressures.

Major Products Formed: The major products formed from reactions involving aluminosilicates depend on the specific reaction and conditions. For example, ion exchange reactions can result in the replacement of cations within the aluminosilicate structure, while catalytic reactions can produce a wide range of organic and inorganic compounds.

Aplicaciones Científicas De Investigación

Aluminosilicates have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts in various reactions, including cracking, isomerization, and alkylation. In biology, aluminosilicates are used for drug delivery and as adsorbents for removing toxins from biological systems. In medicine, they are used in the development of new therapeutic agents and as carriers for controlled drug release. In industry, aluminosilicates are used in water purification, gas separation, and as additives in construction materials.

Mecanismo De Acción

The mechanism by which aluminosilicates exert their effects is primarily based on their ability to adsorb and exchange ions. The microporous structure of aluminosilicates allows them to trap and hold molecules, making them effective adsorbents. Additionally, the presence of exchangeable cations within the aluminosilicate structure enables ion exchange reactions, which are crucial for their catalytic activity. The molecular targets and pathways involved in these processes depend on the specific application and the nature of the interacting molecules.

Comparación Con Compuestos Similares

Aluminosilicates can be compared with other similar compounds such as silica, alumina, and other types of zeolites. While silica and alumina are individual components of aluminosilicates, they do not possess the same microporous structure and ion exchange capabilities. Other zeolites, such as mordenite and faujasite, share similar properties with aluminosilicates but differ in their specific structural arrangements and chemical compositions. The uniqueness of aluminosilicates lies in their combination of aluminum and silicon in a microporous framework, which imparts distinct adsorption and catalytic properties.

List of Similar Compounds:- Silica (SiO2)

- Alumina (Al2O3)

- Mordenite

- Faujasite

- Clinoptilolite

Propiedades

Número CAS |

84560-10-1 |

|---|---|

Fórmula molecular |

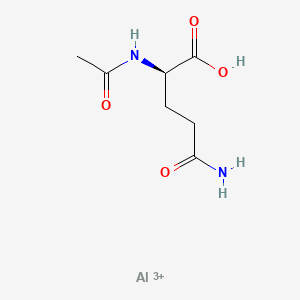

C38H28N8Na4O17S4 |

Peso molecular |

1088.9 g/mol |

Nombre IUPAC |

tetrasodium;5-acetamido-3-[[4-[[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C38H32N8O17S4.4Na/c1-17-9-27(44-46-36-32(67(60,61)62)13-21-11-25(65(54,55)56)15-29(40-19(3)48)34(21)38(36)50)30(63-4)16-26(17)43-41-22-5-7-23(8-6-22)42-45-35-31(66(57,58)59)12-20-10-24(64(51,52)53)14-28(39-18(2)47)33(20)37(35)49;;;;/h5-16,49-50H,1-4H3,(H,39,47)(H,40,48)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |

Clave InChI |

JQWSULBBHWHBEU-UHFFFAOYSA-J |

SMILES canónico |

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.